Ganirelix

Overview

Description

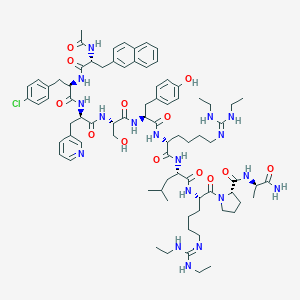

Ganirelix is a third-generation gonadotropin-releasing hormone (GnRH) antagonist approved for preventing premature luteinizing hormone (LH) surges during controlled ovarian stimulation (COS) in assisted reproductive technologies (ART). Structurally, it is a synthetic decapeptide with amino acid substitutions at positions 1, 2, 3, 6, 8, and 10 compared to native GnRH (Figure 1A) . These modifications confer high receptor-binding affinity (ninefold higher than native GnRH) and minimal histamine-releasing properties, reducing systemic allergic reactions seen in earlier antagonists . This compound reversibly suppresses pituitary LH and follicle-stimulating hormone (FSH) secretion without the initial "flare-up" effect associated with GnRH agonists, enabling shorter treatment cycles and lower gonadotropin doses .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ganirelix is synthesized using solid-phase peptide synthesis (SPPS) techniques. The process involves sequential coupling of amino acids with side chain protection according to the this compound acetate peptide sequence. The Fmoc/tBu synthesis strategy is commonly employed, where Fmoc (9-fluorenylmethyloxycarbonyl) is used as a protecting group for the amino acids .

Industrial Production Methods: The industrial production of this compound involves the use of amino resin as an initial resin, followed by sequential coupling of amino acids. After the coupling, the Fmoc protecting group is removed, and acetylation is performed at the N-terminal. The side chain protective groups are then removed, and the peptide is purified and freeze-dried to obtain this compound acetate .

Chemical Reactions Analysis

Types of Reactions: Ganirelix undergoes various chemical reactions, including substitution and hydrolysis. The compound is known to form impurities such as des-ethyl-ganirelix during its manufacturing process .

Common Reagents and Conditions: Common reagents used in the synthesis of this compound include Fmoc-protected amino acids, N,N’-diethylcarbodiimide, and hydrazine hydrate. The reactions are typically carried out under controlled conditions to ensure high purity and yield .

Major Products: The major product formed from these reactions is this compound acetate, which is used in its injectable form for medical applications .

Scientific Research Applications

Pharmacological Properties

Ganirelix has several notable pharmacological characteristics that contribute to its efficacy:

- Molecular Structure : this compound is a decapeptide with a molecular weight of 1570.4 g/mol. It features D-amino acid substitutions at specific positions, enhancing its stability and receptor-binding affinity compared to native GnRH .

- Mechanism of Action : As a GnRH antagonist, this compound works by blocking the GnRH receptors in the pituitary gland, leading to a rapid decrease in the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) . This action helps prevent premature LH surges during ovarian stimulation.

Assisted Reproductive Technologies (ART)

This compound is primarily indicated for:

- Prevention of Premature LH Surges : In women undergoing COH for IVF, this compound is administered to prevent premature LH surges that could disrupt the timing of ovulation and negatively impact oocyte retrieval .

Clinical Studies :

- A pivotal study demonstrated that a dosage of 0.25 mg this compound effectively prevented LH surges while maintaining favorable outcomes in terms of oocyte retrieval and pregnancy rates .

- In a comparative phase III trial involving approximately 700 patients, this compound was shown to be non-inferior to traditional long GnRH agonist protocols, with similar outcomes regarding the number of cumulus-oocyte complexes retrieved .

Management of Hormone-Dependent Conditions

This compound has potential applications beyond reproductive health:

- Endometriosis Treatment : By suppressing estradiol levels, this compound may alleviate pain associated with endometriosis and inhibit the growth of hormone-dependent tumors such as breast and prostate cancers .

- Prostate Cancer : Preliminary studies suggest that this compound could be beneficial in managing prostate cancer by reducing testosterone levels through its action on the hypothalamic-pituitary-gonadal axis .

Case Study 1: IVF Success Rates

In a randomized controlled trial involving 333 women undergoing IVF, researchers assessed various dosages of this compound. The study concluded that lower doses effectively prevented LH surges without compromising clinical outcomes, demonstrating the drug's utility in optimizing ART protocols .

Case Study 2: Endometriosis Management

A case series evaluated the use of this compound in patients with endometriosis. Results indicated significant reductions in pain and improvements in quality of life metrics over six months of treatment, suggesting its potential as a therapeutic option for managing endometriosis-related symptoms .

Mechanism of Action

Ganirelix acts by competitively blocking the gonadotropin-releasing hormone receptors on the pituitary gonadotroph. This results in a rapid, reversible suppression of gonadotropin secretion, specifically luteinizing hormone and follicle-stimulating hormone. By inhibiting these hormones, this compound effectively prevents premature ovulation .

Comparison with Similar Compounds

Structural and Pharmacokinetic Comparison with Other GnRH Antagonists

Structural Similarities and Differences

Ganirelix shares structural homology with other antagonists like Cetrorelix and Teverelix, differing by only two amino acids at positions 6 and 8 (Figure 1B) . Despite these minor variations, all three exhibit comparable potency in blocking GnRH-induced cAMP signaling (IC₅₀: 0.49–0.84 nM) .

Pharmacokinetic Profiles

| Parameter | This compound | Cetrorelix | Teverelix |

|---|---|---|---|

| Half-life | ~13 hours | ~30 hours | ~20 hours |

| Dosing Frequency | Daily | Less frequent* | Daily |

| Steady State | 2 days | 3–4 days | 2–3 days |

| Reversibility | 24–27 hours | 48 hours | 24–48 hours |

*Cetrorelix’s longer half-life allows flexible dosing (e.g., alternate-day administration) without compromising efficacy .

Cetrorelix vs. This compound

- Efficacy: Both prevent premature LH surges with equivalent fertilization rates (62–64%) and implantation rates (~22.9%) .

- Safety : this compound is associated with a higher incidence of moderate-to-severe ovarian hyperstimulation syndrome (OHSS: 11.9% vs. Cetrorelix’s 0.6%) but fewer injection-site reactions (11.9% vs. 24.4% with Leuprolide) .

- Convenience : Cetrorelix requires fewer injections due to its longer half-life, enhancing patient compliance .

Teverelix

Limited clinical data exist, but in vitro studies suggest similar cAMP suppression efficacy (IC₅₀ = 0.49 nM) .

Comparison with GnRH Agonists

GnRH agonists (e.g., Leuprolide , Triptorelin , Buserelin ) require prolonged downregulation (2–4 weeks) but are historically linked to higher oocyte yields.

| Parameter | This compound | Leuprolide | Triptorelin |

|---|---|---|---|

| Oocytes Retrieved | 11.6 | 14.1 | 9.6 |

| Fertilization Rate | 62.4% | 61.9% | 64.9% |

| Ongoing Pregnancy | 30.8% | 36.4% | 33.9% |

| OHSS Incidence | 2.4% | 5.9% | 5.9% |

| Treatment Duration | 9 days | 26 days | 26 days |

Key Findings:

- This compound achieves comparable pregnancy rates with significantly shorter stimulation (9 vs. 26 days) and lower gonadotropin doses (1,350 vs. 1,800 IU) .

- Agonists yield more oocytes but carry higher OHSS risk and hypoestrogenic side effects .

Emerging Alternatives and Novel Protocols

Elagolix (Oral GnRH Antagonist)

In donor oocyte cycles, Elagolix demonstrated similar oocyte maturity (24.73 vs. 25.42 MII) and fertilization rates (79.7% vs. 84.6%) compared to this compound but reduced injection burden (4.2 fewer/cycle) and cost savings ($289.10/cycle) .

Medroxyprogesterone Acetate (MPA)

MPA, a progesterone analog, showed non-inferiority to this compound in mature oocyte yield (15.1 vs. 14.6) but lower clinical pregnancy rates (31% vs. 46%), likely due to endometrial effects .

Biological Activity

Ganirelix is a synthetic decapeptide classified as a gonadotropin-releasing hormone (GnRH) antagonist. It is primarily used in assisted reproductive technology (ART) to prevent premature ovulation during controlled ovarian hyperstimulation. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, pharmacokinetics, clinical applications, and relevant case studies.

This compound exerts its effects by competitively binding to GnRH receptors in the pituitary gland, inhibiting the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). This action leads to rapid and reversible suppression of endogenous gonadotropins without the initial flare-up associated with GnRH agonists. The mechanism can be summarized as follows:

- Inhibition of GnRH Receptors : this compound blocks the receptors responsible for GnRH activity, preventing the release of LH and FSH.

- Suppression of Gonadotropin Secretion : The drug results in a significant decrease in serum levels of LH and FSH, which are crucial for ovulation and follicle development.

- Rapid Recovery Post-Treatment : Upon discontinuation, gonadotropin levels return to baseline within approximately 48 hours .

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by its rapid absorption and elimination:

- Bioavailability : Approximately 91% following subcutaneous administration.

- Volume of Distribution : The mean volume is about 43.7 L.

- Protein Binding : In vitro studies show that this compound binds approximately 81.9% to human plasma proteins.

- Metabolism : It is metabolized into small peptide fragments primarily through enzymatic hydrolysis .

Table 1: Pharmacokinetic Parameters of this compound

| Parameter | Value |

|---|---|

| Bioavailability | ~91% |

| Volume of Distribution | 43.7 L |

| Protein Binding | 81.9% |

| Half-Life | ~4-6 hours |

| Time to Steady-State | 3 days |

Clinical Applications

This compound is predominantly utilized in ART protocols to manage ovarian stimulation:

- Controlled Ovarian Hyperstimulation : It effectively prevents premature LH surges during ovarian stimulation cycles, allowing for better control over follicle development and maturation.

- Comparison with Other Agents : Studies have shown that this compound provides comparable outcomes to other GnRH antagonists like Cetrorelix and Leuprolide, with fewer side effects related to hypoestrogenism .

Case Studies and Research Findings

Several clinical studies have highlighted the efficacy and safety profile of this compound in various settings:

-

Efficacy in Ovarian Stimulation :

- A study involving women undergoing controlled ovarian stimulation demonstrated that a dosage of 0.25 mg this compound effectively suppressed LH surges while promoting follicular growth .

- On days 6 and 8 of stimulation, patients treated with this compound had a higher mean number of follicles compared to those treated with Triptorelin (4.9 vs. 2.5 on day 6; 8.0 vs. 6.7 on day 8) but showed similar outcomes on the day of hCG administration .

- Safety Profile :

Q & A

Basic Research Questions

Q. What is the molecular mechanism of Ganirelix, and how does it inform experimental design in reproductive endocrinology studies?

this compound acts as a gonadotropin-releasing hormone receptor (GNRHR) antagonist, with an IC50 of 3.6 nM and pA2 of 9.3 . Its competitive inhibition of GnRH binding suppresses luteinizing hormone (LH) and follicle-stimulating hormone (FSH) secretion, making it critical for studies on ovulation suppression or controlled ovarian stimulation. Researchers should incorporate these pharmacodynamic properties when designing dose-response experiments or comparing GnRH antagonist efficacy across models.

Q. What are the standard pharmacokinetic parameters of this compound, and how do they influence dosing regimens in clinical trials?

Subcutaneous administration yields 91% bioavailability, with a terminal half-life of ~13 hours. Approximately 75% of the dose is excreted as metabolites in feces, while unchanged drug appears in urine . These parameters necessitate dosing intervals aligned with its elimination kinetics—e.g., daily injections in controlled ovarian hyperstimulation protocols. Researchers must account for interindividual variability in metabolic rates when interpreting LH suppression timelines.

Q. How is this compound typically administered in controlled clinical studies, and what are key considerations for ensuring protocol adherence?

this compound is administered via subcutaneous injection, often at submaximal doses (e.g., 0.25 mg/day) to assess GnRH outflow dynamics . Key considerations include:

- Standardizing injection sites and timing to minimize pharmacokinetic variability.

- Monitoring serum LH and testosterone levels to validate suppression efficacy.

- Using placebo-controlled, randomized crossover designs to isolate drug effects .

Advanced Research Questions

Q. What methodological challenges arise when quantifying GnRH outflow using this compound in human studies, and how can they be addressed?

In studies measuring GnRH outflow via LH suppression, deconvolution analysis of pulsatile hormone secretion may fail under extreme testosterone inhibition (e.g., with ketoconazole co-administration), requiring alternative statistical approaches like paired Student’s t-tests . Researchers should:

- Combine this compound with steroidogenesis inhibitors to isolate feedback mechanisms.

- Use high-frequency blood sampling (e.g., every 10 minutes) to capture LH dynamics .

- Predefine exclusion criteria for participants with flat testosterone profiles to avoid analytical noise.

Q. How do pharmacokinetic differences between this compound and Cetrorelix impact comparative effectiveness studies, and what data limitations exist?

While systematic reviews report no significant difference in live birth rates (LBR) between this compound and Cetrorelix, their distinct pharmacokinetic profiles (e.g., receptor-binding kinetics) may lead to unobserved clinical variability . Current limitations include:

- Sparse RCT data on secondary outcomes like ovarian response heterogeneity.

- Lack of head-to-head trials controlling for protocol differences (e.g., stimulation protocols).

- Recommendations: Use network meta-analysis frameworks to pool indirect evidence while advocating for rigorously designed RCTs.

Q. What advanced analytical techniques are employed to detect and characterize impurities in this compound formulations, and how do they ensure drug stability?

Unknown impurities (e.g., N-(2-carboxyethyl) adducts) in injectable formulations require:

- ESI-MS/MS for structural elucidation, coupled with AI-driven fragmentation pattern analysis.

- Accelerated stability studies (e.g., 6-month storage under stress conditions) to track impurity formation kinetics .

- Method validation per ICH guidelines to ensure sensitivity (e.g., ≤0.1% detection limits).

Q. How should researchers address contradictions in this compound efficacy data across heterogeneous study populations?

Discrepancies may arise from factors like BMI variability (e.g., 20–34.3 kg/m<sup>2</sup> in male studies) or age-related GnRH sensitivity differences . Mitigation strategies include:

- Stratified randomization based on metabolic risk factors.

- Multivariate regression to adjust for covariates (e.g., baseline testosterone).

- Sensitivity analyses to test robustness of primary endpoints.

Q. What are best practices for reporting this compound-related methods in manuscripts to ensure reproducibility?

Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry):

- Detail synthesis and characterization of new compounds (e.g., ≥98% purity, NMR/HPLC data).

- Provide exact dosing protocols, including injection volume and site.

- Deposit raw hormone assay datasets in repositories for independent validation .

Q. Methodological Resources

- Data Analysis : Use deconvolution algorithms (e.g., CLUSTER) for pulsatile LH analysis or non-parametric tests when assumptions are violated .

- Ethical Compliance : Obtain IRB approval for hormonal manipulation studies, especially in vulnerable populations (e.g., infertility patients).

- Literature Synthesis : Prioritize systematic reviews with PROSPERO-registered protocols to minimize bias in comparative studies .

Properties

IUPAC Name |

(2S)-1-[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-acetamido-3-naphthalen-2-ylpropanoyl]amino]-3-(4-chlorophenyl)propanoyl]amino]-3-pyridin-3-ylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-6-[bis(ethylamino)methylideneamino]hexanoyl]amino]-4-methylpentanoyl]amino]-6-[bis(ethylamino)methylideneamino]hexanoyl]-N-[(2R)-1-amino-1-oxopropan-2-yl]pyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C80H113ClN18O13/c1-9-84-79(85-10-2)88-38-17-15-24-60(70(104)94-62(41-49(5)6)71(105)93-61(25-16-18-39-89-80(86-11-3)87-12-4)78(112)99-40-20-26-68(99)77(111)90-50(7)69(82)103)92-73(107)64(44-53-30-35-59(102)36-31-53)97-76(110)67(48-100)98-75(109)66(46-55-21-19-37-83-47-55)96-74(108)65(43-52-28-33-58(81)34-29-52)95-72(106)63(91-51(8)101)45-54-27-32-56-22-13-14-23-57(56)42-54/h13-14,19,21-23,27-37,42,47,49-50,60-68,100,102H,9-12,15-18,20,24-26,38-41,43-46,48H2,1-8H3,(H2,82,103)(H,90,111)(H,91,101)(H,92,107)(H,93,105)(H,94,104)(H,95,106)(H,96,108)(H,97,110)(H,98,109)(H2,84,85,88)(H2,86,87,89)/t50-,60-,61+,62+,63-,64+,65-,66-,67+,68+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJNXBNATEDXMAK-PFLSVRRQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=NCCCCC(C(=O)NC(CC(C)C)C(=O)NC(CCCCN=C(NCC)NCC)C(=O)N1CCCC1C(=O)NC(C)C(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CN=CC=C3)NC(=O)C(CC4=CC=C(C=C4)Cl)NC(=O)C(CC5=CC6=CC=CC=C6C=C5)NC(=O)C)NCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCNC(=NCCCC[C@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN=C(NCC)NCC)C(=O)N1CCC[C@H]1C(=O)N[C@H](C)C(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)[C@@H](CC3=CN=CC=C3)NC(=O)[C@@H](CC4=CC=C(C=C4)Cl)NC(=O)[C@@H](CC5=CC6=CC=CC=C6C=C5)NC(=O)C)NCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C80H113ClN18O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401027283 | |

| Record name | Ganirelix | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401027283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1570.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124904-93-4 | |

| Record name | Ganirelix [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124904934 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ganirelix | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06785 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ganirelix | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401027283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S)-1-[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-acetamido-3-naphthalen-2-ylpropanoyl]amino]-3-(4-chlorophenyl)propanoyl]amino]-3-pyridin-3-ylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-6-[bis(ethylamino)methylideneamino]hexanoyl]amino]-4-methylpentanoyl]amino]-6-[bis(ethylamino)methylideneamino]hexanoyl]-N-[(2R)-1-amino-1-oxopropan-2-yl]pyrrolidine-2-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GANIRELIX | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IX503L9WN0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.